molecular formula C20H22BrNO2S B2928066 (2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421476-50-7

(2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2928066
CAS No.: 1421476-50-7
M. Wt: 420.37
InChI Key: JGEPIZLCJLXQJB-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a piperidine core, a privileged scaffold frequently found in biologically active molecules targeting the central nervous system . The structure incorporates a 2-bromophenyl group and a (4-methoxyphenyl)thio moiety, which may be utilized to modulate the compound's lipophilicity, electronic properties, and overall pharmacokinetic profile. Piperidine and related structures are commonly investigated for their potential as ligands for various G-protein coupled receptors and enzymes . Researchers can employ this reagent as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For specific data, including purity, exact molecular weight, and structural confirmation (e.g., by 1H NMR, 13C NMR, and HRMS), please contact our technical support team .

Properties

IUPAC Name

(2-bromophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2S/c1-24-16-6-8-17(9-7-16)25-14-15-10-12-22(13-11-15)20(23)18-4-2-3-5-19(18)21/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEPIZLCJLXQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C17_{17}H20_{20}BrN1_{1}O1_{1}S1_{1}
  • Molecular Weight : 364.32 g/mol

The compound features a bromophenyl group, a piperidine ring, and a methoxyphenyl thioether, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Antitumor Activity

Studies have shown that compounds structurally related to this compound can inhibit tumor growth. For instance, similar piperidine derivatives have been evaluated for their effects on cancer cell lines, demonstrating significant antiproliferative effects.

2. Antimicrobial Properties

Compounds with similar structures have also been reported to possess antimicrobial activity. The presence of the thioether moiety is often linked to enhanced interaction with microbial enzymes, leading to inhibition of bacterial growth.

3. Dopamine Receptor Modulation

Research on related compounds indicates potential activity as dopamine receptor modulators. Specifically, studies have focused on their ability to selectively activate the D3 dopamine receptor, which is implicated in various neurological conditions.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of piperidine derivatives in vitro. The results indicated that these compounds could reduce cell viability in several cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)
AMCF-75.6
BHeLa3.8
CA5496.2

Case Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties of thioether-containing compounds revealed that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundBacteria TypeMIC (µg/mL)
DStaphylococcus aureus32
EEscherichia coli64
FPseudomonas aeruginosa16

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Receptor Interaction : The ability to modulate dopamine receptors suggests potential pathways for neurological effects.
  • Induction of Apoptosis : Evidence supports that these compounds can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine/Related Heterocycles

Piperidine vs. Piperazine Derivatives
  • Example: (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5) replaces piperidine with piperazine, introducing an additional nitrogen atom.
  • Impact : Piperazine derivatives often exhibit improved solubility but may face metabolic instability due to oxidative deamination.
Dihydropyridine Analogs
  • Example: (5-Bromo-3,4-dihydropyridin-1(2H)-yl)(2-bromophenyl)methanone () features a partially unsaturated dihydropyridine ring. The reduced ring saturation increases conformational flexibility, which could influence binding kinetics in enzyme-active sites .

Substituent Variations on Aromatic and Thioether Groups

Thioether Substituents

4-Methoxyphenyl Thioether (Target Compound) :

  • The methoxy group enhances electron density, promoting π-π stacking with aromatic residues.

Furan-2-ylmethyl Thioether: (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (CAS 1396761-72-0) replaces methoxyphenyl with a furan, reducing electron richness but introducing heteroaromaticity, which may improve metabolic stability .

Sulfonyl Groups: 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5) uses a sulfonyl group instead of thioether, significantly increasing polarity and hydrogen-bond acceptor capacity, which could enhance solubility but reduce membrane permeability .

Aromatic Ring Modifications
  • Bromine vs. Fluorine: Bromine’s larger atomic radius and lipophilicity (e.g., in the target compound) may enhance hydrophobic binding compared to fluorine-substituted analogs like (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone .

Physicochemical Properties

Compound (CAS) Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Key Features
Target Compound ~420.3 ~4.2 3 Bromophenyl, methoxyphenyl thioether
1421483-98-8 361.5 ~3.8 3 Thiophene, methoxyphenyl thioether
314053-93-5 373.2 ~3.5 4 Piperazine, fluorophenyl
439939-70-5 457.3 ~2.8 6 Sulfonyl, phenoxy

Key Observations :

  • Bromine and methoxyphenyl groups increase logP, favoring membrane permeability.
  • Sulfonyl and piperazine groups reduce logP, enhancing aqueous solubility.

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